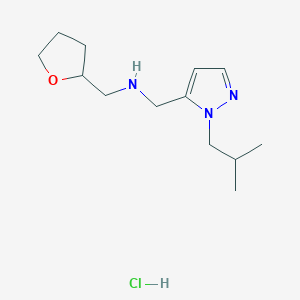

1-(1-isobutyl-1H-pyrazol-5-yl)-N-(tetrahydrofuran-2-ylmethyl)methanamine

CAS No.:

Cat. No.: VC16421091

Molecular Formula: C13H24ClN3O

Molecular Weight: 273.80 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C13H24ClN3O |

|---|---|

| Molecular Weight | 273.80 g/mol |

| IUPAC Name | N-[[2-(2-methylpropyl)pyrazol-3-yl]methyl]-1-(oxolan-2-yl)methanamine;hydrochloride |

| Standard InChI | InChI=1S/C13H23N3O.ClH/c1-11(2)10-16-12(5-6-15-16)8-14-9-13-4-3-7-17-13;/h5-6,11,13-14H,3-4,7-10H2,1-2H3;1H |

| Standard InChI Key | DNNXIZJIHAVOOB-UHFFFAOYSA-N |

| Canonical SMILES | CC(C)CN1C(=CC=N1)CNCC2CCCO2.Cl |

Introduction

1-(1-isobutyl-1H-pyrazol-5-yl)-N-(tetrahydrofuran-2-ylmethyl)methanamine is a complex organic compound featuring a pyrazole ring and a tetrahydrofuran moiety. This compound is of interest in fields such as medicinal chemistry and materials science due to its potential biological activities and applications in synthetic processes.

Key Features:

-

Molecular Formula: Not explicitly provided, but the compound includes a pyrazole ring and a tetrahydrofuran moiety.

-

Molecular Weight: Approximately 236.33 g/mol.

-

Structural Representation: Can be derived from its SMILES notation, providing insight into its connectivity and functional groups.

Synthesis of 1-(1-isobutyl-1H-pyrazol-5-yl)-N-(tetrahydrofuran-2-ylmethyl)methanamine

The synthesis of this compound typically involves multiple steps, requiring specific conditions such as temperature control and the choice of solvent. Aprotic solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) are often used, along with bases such as sodium hydride or potassium carbonate to facilitate reactions.

Synthetic Route:

-

Starting Materials: Typically involves pyrazole derivatives and tetrahydrofuran-based compounds.

-

Reaction Conditions: Requires controlled temperature and solvent selection.

-

Catalysts/Bases: Sodium hydride or potassium carbonate may be used.

Chemical Reactions:

-

Oxidation: May require acidic or basic media.

-

Reduction: Typically uses inert atmospheres to prevent unwanted side reactions.

Biological Activities:

-

Mechanism of Action: Compounds with a pyrazole ring may interact with enzymes or receptors, modulating their activity.

-

Potential Applications: Includes medicinal chemistry and materials science due to its biological activities and synthetic utility.

Comparison with Similar Compounds

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 1-(1-isobutyl-1H-pyrazol-5-yl)-N-(tetrahydrofuran-2-ylmethyl)methanamine | Pyrazole ring and tetrahydrofuran moiety | Combination of pyrazole and tetrahydrofuran functionalities enhances reactivity and biological interactions. |

| (1-Isopropyl-1H-pyrazol-4-yl)methylamine | Similar pyrazole structure | Different alkyl substitution affects solubility and reactivity. |

| Bis(pyrazolyl)methane derivatives | Two pyrazole rings connected by a methylene bridge | Enhanced stability and potential for diverse reactivity. |

Research Findings and Future Directions

Research on 1-(1-isobutyl-1H-pyrazol-5-yl)-N-(tetrahydrofuran-2-ylmethyl)methanamine is ongoing, with a focus on its synthesis, chemical properties, and potential biological activities. Further studies are needed to fully explore its applications in medicinal chemistry and materials science.

Future Studies:

-

Biological Target Interaction: Investigating how the compound interacts with biological targets to understand its mechanism of action.

-

Synthetic Optimization: Developing more efficient synthetic routes for industrial applications.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume